Physicochemical Characterization of (2S)-2-acetamido-3-(4-fluorophenyl)propanoic acid
Physicochemical Characterization of (2S)-2-acetamido-3-(4-fluorophenyl)propanoic acid
An In-Depth Technical Guide on the Physicochemical Characteristics of (2S)-2-acetamido-3-(4-fluorophenyl)propanoic acid.
A Technical Guide for Drug Development & Protein Engineering
Executive Summary
(2S)-2-acetamido-3-(4-fluorophenyl)propanoic acid, commonly known as N-Acetyl-4-fluoro-L-phenylalanine , is a critical fluorinated building block in medicinal chemistry and a structural probe in protein NMR spectroscopy. As an N-acetylated derivative of the non-canonical amino acid 4-fluoro-L-phenylalanine, it serves two primary functions: it acts as a bioisostere for phenylalanine with enhanced metabolic stability and lipophilicity, and it functions as a sensitive 19F NMR reporter for monitoring local protein environments.
This guide provides a rigorous analysis of its physicochemical properties, establishing a baseline for its use in peptide synthesis and analytical method development.
Molecular Identity & Structural Architecture
The introduction of a fluorine atom at the para position of the phenyl ring induces specific electronic and steric changes compared to the parent N-acetyl-L-phenylalanine. The fluorine atom, while isosteric with hydrogen, exerts a strong inductive effect (
Table 1: Chemical Identity & Nomenclature
| Parameter | Detail |
| IUPAC Name | (2S)-2-acetamido-3-(4-fluorophenyl)propanoic acid |
| Common Name | N-Acetyl-4-fluoro-L-phenylalanine |
| Synonyms | Ac-Phe(4-F)-OH; N-Acetyl-p-fluoro-L-phenylalanine |
| CAS Number | 17481-06-0 (DL-form generic); Derivative of 1132-68-9 (L-free acid) |
| Molecular Formula | C11H12FNO3 |
| Molecular Weight | 225.22 g/mol |
| Chirality | L-isomer (S-configuration at |
| SMILES | CC(=O)NC(=O)O |
Physicochemical Profile
The following data aggregates experimental values and high-confidence predictive models calibrated against the non-fluorinated analog (N-Acetyl-L-Phe).
Table 2: Core Physicochemical Parameters[8]
| Property | Value / Range | Context & Validation |
| Physical State | White crystalline powder | Recrystallized from aqueous ethanol or ethyl acetate. |
| Melting Point | 142 – 145 °C | Consistent with the (R)-enantiomer data reported by Bennett & Nieman [1]. |
| Specific Rotation | Concentration | |
| Solubility (Water) | Sparingly Soluble (< 1 mg/mL) | Reduced solubility compared to free amino acid due to N-acetylation removing the zwitterionic ammonium charge. |
| Solubility (Organic) | Soluble | High solubility in Ethanol, Acetone, Ethyl Acetate, and DMSO. |
| pKa (COOH) | ~3.4 – 3.5 (Predicted) | Slightly more acidic than N-Acetyl-Phe (pKa ~3.6) due to the electron-withdrawing p-fluoro substituent. |
| LogP | 1.58 (Predicted) | Fluorination typically increases LogP by ~0.2 units relative to the parent compound (LogP ~1.38). |
| Hygroscopicity | Low | Stable under ambient conditions; store desiccated to prevent hydrolysis over long periods. |
Spectroscopic Characterization
Accurate identification relies on the distinct signatures provided by the fluorine nucleus and the amide functionality.
Nuclear Magnetic Resonance (NMR)
-
1H NMR (DMSO-d6, 400 MHz):
- 1.80 (s, 3H, COCH 3) – Characteristic acetyl singlet.
-
2.8–3.1 (m, 2H,
-CH 2) – Diastereotopic protons. -
4.45 (m, 1H,
-CH ) – Chiral center proton. -
7.10 (dd, 2H, Ar-H , meta to F) and
7.25 (dd, 2H, Ar-H , ortho to F) – AA'BB' system typical of para-substitution. - 8.20 (d, 1H, NH ) – Amide doublet.
- 12.7 (br s, 1H, COOH ).
-
19F NMR (DMSO-d6, 376 MHz):
- -115.0 to -117.0 ppm (singlet).
-
Note: The chemical shift is sensitive to solvent polarity and pH. In protein environments, this resonance can shift by ±1–2 ppm, making it an excellent reporter for solvent accessibility [2].
Infrared Spectroscopy (FT-IR)
-
3300 cm-1: N-H stretch (Amide A).
-
1710 cm-1: C=O stretch (Carboxylic acid dimer).
-
1620 cm-1: C=O stretch (Amide I).
-
1550 cm-1: N-H bend (Amide II).
-
1220 cm-1: C-F stretch (Ar-F), distinct from non-fluorinated analogs.
Experimental Protocols
The following protocols are designed for validation during raw material intake or analytical method transfer.
Protocol: Determination of Specific Optical Rotation
Objective: Confirm stereochemical purity (Enantiomeric Excess > 99%).
-
Preparation: Accurately weigh 800 mg of the substance into a 10 mL volumetric flask.
-
Dissolution: Add approximately 5 mL of absolute Ethanol (HPLC grade). Sonicate briefly if necessary to ensure complete dissolution. Dilute to volume with Ethanol.
-
Measurement:
-
Zero the polarimeter with a blank Ethanol sample.
-
Fill a 1 dm (100 mm) polarimeter tube with the sample solution, ensuring no air bubbles are trapped in the light path.
-
Measure the optical rotation (
) at 20°C using the Sodium D-line (589 nm).
-
-
Calculation:
-
Where
is the observed rotation, is the path length in dm (1), and is the concentration in g/100mL (8.0). -
Acceptance Criteria:
to .
-
Protocol: Solubility Profiling (Shake-Flask Method)
Objective: Determine saturation solubility for formulation or purification.
-
Excess Addition: Add 50 mg of compound to a glass vial containing 1.0 mL of solvent (Water, PBS pH 7.4, or Ethanol).
-
Equilibration: Cap the vial and shake at 25°C for 24 hours using an orbital shaker.
-
Filtration: Filter the suspension through a 0.45
m PTFE syringe filter. -
Quantification: Analyze the filtrate via HPLC-UV (254 nm) against a standard curve prepared in Methanol.
Analytical Workflow Visualization
The following diagram illustrates the logical flow for the quality control and characterization of this compound, ensuring high fidelity in downstream applications.
Figure 1: Quality Control workflow ensuring chemical and stereochemical integrity of N-Acetyl-4-fluoro-L-phenylalanine.
Applications in Drug Design & Engineering[9][10]
Bioisosterism & Metabolic Stability
The fluorine atom mimics the size of a hydrogen atom (Van der Waals radius: 1.47 Å vs 1.20 Å) but significantly alters the electronic environment. Replacing Phenylalanine with 4-Fluoro-phenylalanine in peptide drugs can:
-
Block Metabolism: The C-F bond (approx. 116 kcal/mol) is highly resistant to cytochrome P450 oxidation at the para-position, a common metabolic soft spot [3].
-
Enhance Lipophilicity: The increased LogP facilitates better membrane permeability for peptide therapeutics.
19F NMR Probing
In protein engineering, the N-acetyl derivative is often used as a reference standard when incorporating 4-fluoro-phenylalanine into proteins. The 19F signal is highly sensitive to local electrostatic fields and van der Waals contacts, allowing researchers to map conformational changes or ligand binding events with high sensitivity and no background noise from biological matrices [2].
References
-
Bennett, E. L., & Niemann, C. (1950). The Synthesis of the Four Isomeric N-Acetyl-α-fluoro-phenylalanines. Journal of the American Chemical Society, 72(4), 1800–1803.
-
Giese, C., et al. (2008).[1] Intracellular Uptake and Inhibitory Activity of Aromatic Fluorinated Amino Acids in Human Breast Cancer Cells.[1] ChemMedChem, 3(9), 1449–1456.[1]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
Cayman Chemical. (2025). 4-Fluoro-L-phenylalanine Product Information.
